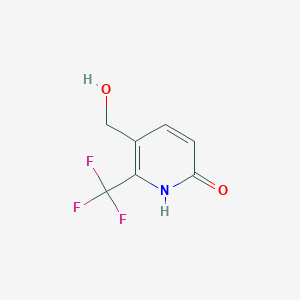

6-Hydroxy-2-(trifluoromethyl)pyridine-3-methanol

概要

説明

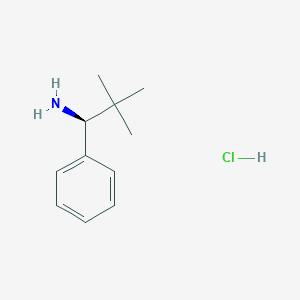

“6-Hydroxy-2-(trifluoromethyl)pyridine-3-methanol” is a commercial organic synthesis intermediate . It often appears in its tautomeric ketone form rather than as a pyridine hydroxyl form . It is a white or grayish-white solid powder at room temperature .

Molecular Structure Analysis

This compound often participates in subsequent transformations in its enol form. It can also obtain a methoxy product that retains the pyridine ring structure under the protection of iodomethane .Physical And Chemical Properties Analysis

“this compound” has a boiling point of 223.7±40.0 °C, a density of 1.398±0.06 g/cm3, and a pKa of 8.03±0.10 . It is slightly soluble in ether solvents and has poor solubility in water .科学的研究の応用

Synthesis and Biological Evaluation

One study focused on the synthesis of compounds through the condensation reaction between 2-acetylpyridine and 2-formylpyridine, leading to the formation of various compounds, including substituted cyclohexanol derivatives. These compounds demonstrated moderate antifungal activity, with one showing significant potential in antibacterial and antifungal applications due to its higher activity towards Cryptococcus neoformans compared to Nistatin, a standard medical practice antifungal (Rusnac et al., 2020).

Chemical Transformations and Synthetic Methods

Another research avenue is the development of innovative methods to access enantiopure pyridin-3-ones, which are utilized for the synthesis of contiguously substituted pyridines. This research provides a pathway for assembling important pyridine-based building blocks that are significant for constructing biologically relevant molecules, showcasing the compound's utility in facilitating complex organic syntheses (Husain et al., 2011).

Material Science and Catalysis

Research into the synthesis of 4-Hydroxy-2,6-di(pyrazol-1-yl)pyridine and its iron(II) complex salts reveals insights into spin state behavior, which is crucial for materials science, specifically in the development of spintronic devices and magnetic materials (Cook & Halcrow, 2015).

Catalysis and Reaction Mechanisms

The compound also plays a role in the hydroxyl-directed methanolysis of esters, where 2-acyl-4-aminopyridines act as catalysts. This research contributes to understanding the mechanisms behind selectivity in catalytic processes, with implications for developing more efficient synthetic routes in organic chemistry (Sammakia & Hurley, 2000).

Coordination Chemistry and Ligand Design

Additionally, the structural properties and catalytic activity of complexes derived from pyridine-based ligands underscore the importance of 6-Hydroxy-2-(trifluoromethyl)pyridine-3-methanol in designing new catalysts for reactions like aldol coupling, further showcasing its applicability in both coordination chemistry and catalysis (Darbre et al., 2002).

作用機序

Target of Action

Compounds with similar structures have been known to interact with various enzymes and receptors .

Mode of Action

It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the target’s function .

Biochemical Pathways

Similar compounds have been shown to affect various metabolic and signaling pathways .

Pharmacokinetics

The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The compound’s interaction with its targets could lead to changes in cellular function and potentially have therapeutic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Hydroxy-2-(trifluoromethyl)pyridine-3-methanol. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral, Eye Dam. 1, Skin Irrit. 2, Skin Sens. 1, and STOT SE 3 . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wash thoroughly after handling (P264), wear protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed, immediately call a poison center or doctor/physician (P301 + P310) .

将来の方向性

The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

特性

IUPAC Name |

5-(hydroxymethyl)-6-(trifluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO2/c8-7(9,10)6-4(3-12)1-2-5(13)11-6/h1-2,12H,3H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXHOZJNVDLVABP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1CO)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B1408484.png)

![(S)-Fmoc-2-amino-5-[(N'-Pbf-N''-Boc-amino)-guanidino]-pentanoic acid](/img/structure/B1408487.png)

![3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl acetate](/img/structure/B1408488.png)

![Tert-butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1408489.png)

![(S)-8-Fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1408492.png)

![Tert-butyl 9-(2-ethoxy-2-oxoethyl)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B1408500.png)